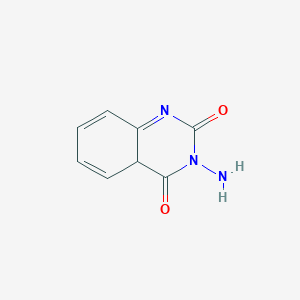
3-amino-4aH-quinazoline-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-4aH-quinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as scaffolds in medicinal chemistry. This compound is characterized by its unique structure, which includes an amino group at the 3-position and a dione moiety at the 2,4-positions.
準備方法
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing quinazoline-2,4-diones involves the reaction of 2-aminobenzonitriles with carbon dioxide under atmospheric pressure. This reaction is catalyzed by N-heterocyclic carbene in dimethyl sulfoxide (DMSO) and can tolerate various electron-donating and electron-withdrawing groups .
Another method involves the reaction of anthranilic acid with potassium cyanate to form o-ureidobenzoic acid, which then undergoes cyclization to yield quinazoline-2,4-dione .
Industrial Production Methods
Industrial production methods for quinazoline-2,4-diones typically involve multi-step reactions with high yields. These methods often use readily available starting materials and catalysts to ensure efficiency and scalability .
化学反応の分析
Types of Reactions
3-amino-4aH-quinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Substitution reactions with different nucleophiles can produce a variety of substituted quinazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions include substituted quinazoline-2,4-diones, dihydroquinazolines, and other quinazoline derivatives .
科学的研究の応用
3-amino-4aH-quinazoline-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-amino-4aH-quinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity .
類似化合物との比較
Similar Compounds
Quinazoline-2,4-dione: Lacks the amino group at the 3-position.
3-substituted quinazoline-2,4-diones: Have various substituents at the 3-position, which can alter their biological activity.
N1,N3-disubstituted quinazoline-2,4-diones: Contain additional substituents at the N1 and N3 positions.
Uniqueness
3-amino-4aH-quinazoline-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C8H7N3O2 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC名 |
3-amino-4aH-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H7N3O2/c9-11-7(12)5-3-1-2-4-6(5)10-8(11)13/h1-5H,9H2 |
InChIキー |
ANOYRXIYEXEEOO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2C(=NC(=O)N(C2=O)N)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide;hydrochloride](/img/structure/B12353764.png)

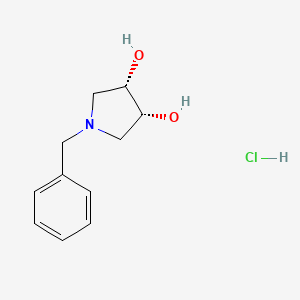
![Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)-](/img/structure/B12353798.png)
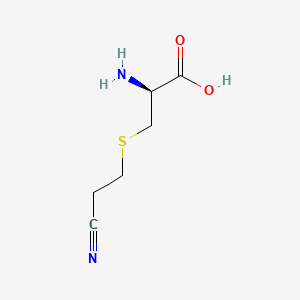
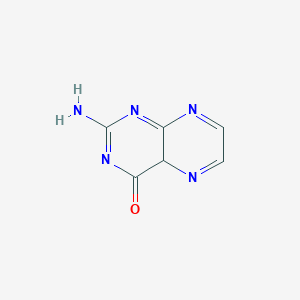
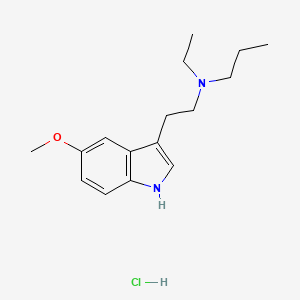
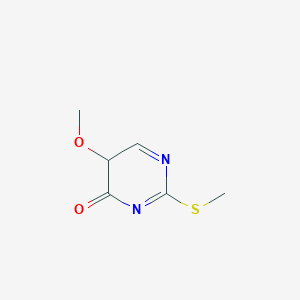
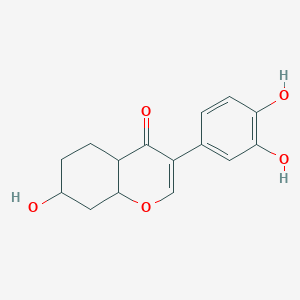
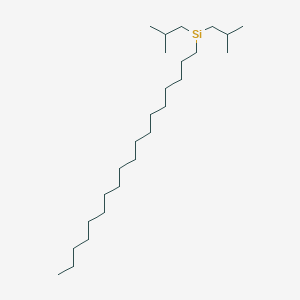



![3-[[7-[3-[Ethyl[2-(phosphonooxy)ethyl]amino]propoxy]-4-quinazolinyl]amino]-N-(3-fluorophenyl)-1H-pyrazole-5-acetamide](/img/structure/B12353876.png)
